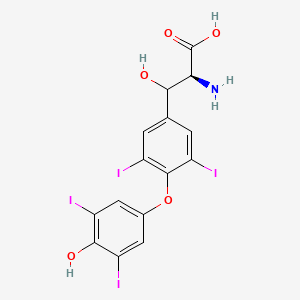

beta-Hydroxy thyroxine

Descripción general

Descripción

Beta-Hydroxy thyroxine is a compound with the molecular formula C15H11I4NO5 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of beta-Hydroxy thyroxine and its analogs has been a subject of research for the treatment of metabolic and neurodegenerative disorders . Sobetirome (GC-1) and Eprotirome (KB2115) were the first examples of TRβ selective thyromimetics . They showed promising actions against hypercholesterolemia and non-alcoholic steatohepatitis (NASH), and in the stimulation of hepatocytes proliferation .

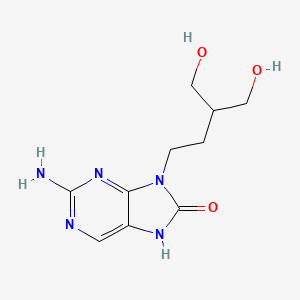

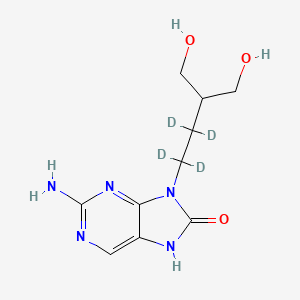

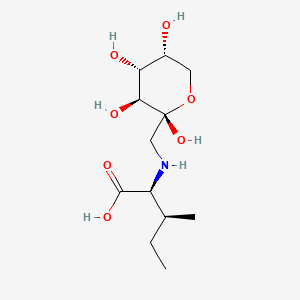

Molecular Structure Analysis

The molecular structure of beta-Hydroxy thyroxine is characterized by the presence of iodine atoms, hydroxyl groups, and an amino-acidic side chain . The exact mass of the molecule is 792.6816 g/mol .

Physical And Chemical Properties Analysis

Beta-Hydroxy thyroxine has a molecular weight of 792.87 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 113 Ų .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Therapy

Thyroxine has shown therapeutic potential in Alzheimer's disease (AD). In an animal model study, intraperitoneal administration of l-thyroxine into AD model mice prevented cognitive impairment and improved memory function. The mechanisms behind this include regulating cholinergic function, protecting against free radical damage, and rescuing hippocampal neurons from apoptosis, indicating some therapeutic potential in AD (Fu, Zhou, & Chen, 2010).

Pharmaceutical Formulations

Research on improving thyroxine's oral delivery has led to the study of its inclusion complex with gamma cyclodextrin (γ-CD). This complex aims to enhance thyroxine's aqueous solubility, bioavailability, stability, and reduce toxicity, thus improving pharmaceutical formulations (Lakkakula et al., 2012).

Metabolic Effects

Thyroxine plays a critical role in metabolism and physiological functions. Studies have identified 3-iodothyronamine (T1AM) as a naturally occurring derivative of thyroxine, acting as a potent agonist of the G protein–coupled trace amine receptor TAR1. Administering T1AM induces rapid physiological and behavioral consequences, suggesting a new signaling pathway opposite to those associated with thyroxine excess (Scanlan et al., 2004).

Gut Microbiota and Thyroxine Metabolism

Research has also explored the relation of gut microbiota with l-thyroxine through altered thyroxine metabolism in subclinical hypothyroidism subjects. The study found variations in gut microbiome among individuals with different l-thyroxine doses, suggesting that gut microbial composition may influence thyroxine metabolic capacity in the gut (Yao et al., 2020).

Thyroxine and Bone Metabolism

A randomized controlled trial evaluated the effect of physiological l-thyroxine treatment on bone metabolism in patients with subclinical hypothyroidism, revealing that l-thyroxine treatment accelerates bone turnover. This reflects early activation of bone remodeling units during initial replacement of subclinical hypothyroidism, indicating an adaptive mechanism to the preexistent hypothyroid state rather than clinically significant bone loss (Meier et al., 2004).

Safety And Hazards

Direcciones Futuras

Selective thyroid hormone receptor-beta (TRβ) agonists, like beta-Hydroxy thyroxine, are being researched for their potential in treating metabolic and neurodegenerative disorders . They could be of value for the treatment of conditions such as dyslipidemia, liver pathologies, and neurodegenerative diseases like multiple sclerosis (MS) .

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVILYTCIFAPL-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148307 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Hydroxy thyroxine | |

CAS RN |

107849-54-7 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107849547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)